Ethyl 3-oxododecanoate

Beschreibung

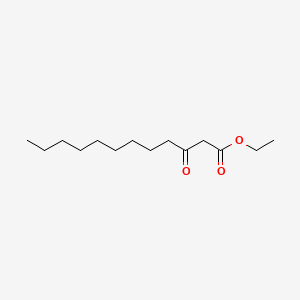

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 3-oxododecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O3/c1-3-5-6-7-8-9-10-11-13(15)12-14(16)17-4-2/h3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUIDAPPCHUNALD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90986607 | |

| Record name | Ethyl 3-oxododecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90986607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67342-99-8 | |

| Record name | Dodecanoic acid, 3-oxo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67342-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-oxododecanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067342998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3-oxododecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90986607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-oxododecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.578 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl 3 Oxododecanoate

Classical Ester Condensation Reactions and Their Adaptations for Long-Chain Beta-Keto Esters

The formation of β-keto esters via the condensation of two ester molecules is a cornerstone of organic synthesis. These methods have been adapted to accommodate the synthesis of long-chain derivatives like ethyl 3-oxododecanoate (B1238196).

Claisen Condensation Approaches for Ethyl 3-Oxododecanoate Synthesis

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base to form a β-keto ester. uomustansiriyah.edu.iqwikipedia.org For the synthesis of this compound, a mixed or crossed Claisen condensation is typically employed. wikipedia.orglibretexts.org This involves the reaction between an enolizable ester, such as ethyl acetate (B1210297), and a non-enolizable or less readily enolizable ester, in this case, an ester of decanoic acid like ethyl decanoate. libretexts.orgpressbooks.pub

The reaction is initiated by a strong base, commonly the sodium alkoxide corresponding to the alcohol portion of the esters (e.g., sodium ethoxide), which deprotonates the α-carbon of ethyl acetate to form a nucleophilic enolate. uomustansiriyah.edu.iqwikipedia.org This enolate then attacks the electrophilic carbonyl carbon of ethyl decanoate. The subsequent elimination of an ethoxide ion from the tetrahedral intermediate yields the desired β-keto ester, this compound. libretexts.orgopenstax.org A full equivalent of the base is necessary because the resulting β-keto ester is more acidic than the starting esters, and its deprotonation drives the reaction equilibrium toward the product. libretexts.orgopenstax.org The final product is obtained after an acidic workup. uomustansiriyah.edu.iq

Table 1: Reactants and Conditions for Mixed Claisen Condensation

| Reactant 1 (Enolizable) | Reactant 2 (Electrophilic) | Base (Stoichiometric) | Product |

|---|

Alternative Condensation Reactions and Their Mechanistic Implications

While the Claisen condensation is the most direct method, other related strategies can be considered. The Dieckmann condensation is an intramolecular variant of the Claisen condensation, used for forming cyclic β-keto esters from a single molecule containing two ester groups, and is therefore not directly applicable to the synthesis of the acyclic this compound. uomustansiriyah.edu.iqmasterorganicchemistry.com

However, variations in the acylation source provide alternative routes. For instance, a mixed Claisen-like reaction can occur between a ketone and an ester. uomustansiriyah.edu.iqpressbooks.pub While not a direct route to this compound, this highlights the versatility of condensation reactions. Another approach involves a decarboxylative Claisen condensation, where magnesium enolates of substituted malonic acid half oxyesters react with acyl donors like carboxylic acids to produce β-keto esters. organic-chemistry.org

Contemporary Synthetic Strategies Utilizing Enolate Chemistry

Modern synthetic methods offer greater control and efficiency, often employing pre-formed enolates and specialized acylating agents or catalysts to achieve the desired transformation under milder conditions.

Enolate Alkylation and Acylation Routes for Chain Elongation

A highly effective and regioselective method for synthesizing β-keto esters involves the C-acylation of pre-formed ester enolates. orgsyn.org In this approach, a lithium enolate of ethyl acetate can be generated using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures. wikipedia.org This pre-formed enolate is then treated with a suitable acylating agent derived from decanoic acid, such as decanoyl chloride. medchemexpress.com

The reaction of the lithium enolate with the highly reactive decanoyl chloride proceeds via nucleophilic acyl substitution to furnish this compound. ontosight.ai This method avoids the equilibrium issues of the classic Claisen condensation and allows for a more controlled reaction. scispace.com Other acylating agents, such as N-acylpyrroles, can also be used, which react with lithium ester enolates to form stable intermediates that yield β-keto esters upon heating or basic treatment. scispace.com

Table 2: Comparison of Acylating Agents for Enolate Acylation

| Acylating Agent | Base for Enolate Formation | Key Features |

|---|---|---|

| Decanoyl chloride | Lithium diisopropylamide (LDA) | High reactivity, good yields, requires low temperature. orgsyn.orgontosight.ai |

| N-decanoylpyrrole | Lithium diisopropylamide (LDA) | Forms stable intermediate, avoids need for excess base. scispace.com |

Transition Metal-Catalyzed Syntheses of Beta-Keto Esters

Transition metal catalysis has emerged as a powerful tool in organic synthesis, offering novel pathways to β-keto esters. Palladium-catalyzed reactions, for example, can generate palladium enolates from allyl β-keto esters, which then undergo various transformations. nih.gov While not a direct synthesis of this compound from simple precursors, these methods expand the utility of β-keto esters in complex molecule synthesis. nih.gov

More directly, nickel-catalyzed cross-coupling reactions represent a modern approach. For instance, the Fukuyama coupling, which involves the reaction of a thioester with an organozinc reagent in the presence of a palladium or nickel catalyst, is a mild and functional-group-tolerant method for producing ketones and can be adapted for β-keto ester synthesis. researchgate.net Nickelocene has also been used to catalyze the α-amidation of β-keto esters, demonstrating the growing role of nickel in modifying these structures. nih.gov The development of transition-metal-catalyzed methods for the direct C-acylation of esters continues to be an active area of research, promising more efficient and sustainable routes. acs.org

Advanced Reaction Engineering and Continuous Synthesis Approaches

The industrial production of chemicals like this compound benefits from advanced reaction engineering to improve efficiency, safety, and scalability. Continuous flow synthesis, in particular, offers significant advantages over traditional batch processing. evitachem.com

Microreactor technology allows for precise control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields and purities. rsc.orgresearchgate.net The high surface-area-to-volume ratio in microreactors enhances heat and mass transfer, which is particularly beneficial for highly exothermic or fast reactions. For the synthesis of β-keto esters, continuous flow systems can be designed to handle reactive intermediates safely. For example, a study on the continuous flow synthesis of ethyl diazoacetate utilized this intermediate in a subsequent reaction to produce various β-keto esters, including this compound. rsc.orgresearchgate.net This integrated approach, where a hazardous reagent is generated and consumed in situ, minimizes risks associated with its transport and storage. Such advanced engineering strategies are pivotal for the sustainable and economic production of fine chemicals.

Continuous Flow Synthesis Techniques for Scalable Production

Continuous flow chemistry has emerged as a powerful technology for the scalable and efficient production of fine chemicals. elveflow.com Unlike batch production, where reagents are mixed in a large vessel, continuous flow processes involve pumping reagents through a network of tubes or channels where the reaction occurs. elveflow.com This approach offers superior control over reaction parameters such as temperature, pressure, and residence time, leading to improved yield, purity, and safety. numberanalytics.com

The synthesis of β-keto esters, including this compound, is well-suited for continuous flow systems. The Claisen condensation, a fundamental reaction for the formation of β-keto esters, can be significantly optimized in a flow reactor. celonpharma.com For instance, a study on the Claisen condensation in a continuous flow setup demonstrated a dramatic reduction in reaction time from 20 hours in a batch process to just 2 minutes in the flow reactor, with an increase in yield from 73% to 84%. celonpharma.com This optimization also resulted in a remarkable space-time yield of 3720 kg h⁻¹ m⁻³, highlighting the potential for large-scale industrial production. celonpharma.com

Another approach for the synthesis of β-ketoesters in continuous flow is the Roskamp reaction, which involves the reaction of an aldehyde with a diazoester in the presence of a heterogeneous catalyst. researchgate.net A study utilizing a Sn-MCM-41 catalyst in a packed-bed flow reactor demonstrated the synthesis of various β-ketoesters in good to excellent yields. researchgate.net The catalyst showed sustained activity over 84 hours of continuous operation, maintaining a product yield between 73% and 89%, which is a critical factor for scalable and economical production. researchgate.net

The scalability of continuous flow processes can be achieved through two primary strategies: "scaling up," which involves increasing the size of the reactor, and "numbering up," where multiple reactors are operated in parallel. numberanalytics.com These methods allow for a flexible and efficient increase in production capacity to meet market demands.

The table below illustrates the key parameters and outcomes of a continuous flow process for a Claisen condensation reaction, which is a viable method for the scalable production of this compound.

| Parameter | Value | Significance |

|---|---|---|

| Reaction Time | 2 minutes | Drastic reduction from 20 hours in batch, increasing throughput. celonpharma.com |

| Isolated Yield | 84% | Improvement over batch process yield of 73%. celonpharma.com |

| Productivity | 74.4 g h⁻¹ | Demonstrates high output for a laboratory-scale setup. celonpharma.com |

| Space-Time Yield | 3720 kg h⁻¹ m⁻³ | Indicates exceptional efficiency and potential for industrial scale. celonpharma.com |

| Reactor Type | PFA Reactors (10 cm³) | Commonly used material for its chemical resistance and thermal stability. celonpharma.com |

| Flow Rate | 5 cm³ min⁻¹ per reagent | A key parameter for controlling residence time and reaction extent. celonpharma.com |

Application of Microfluidic Reactors in this compound Synthesis

Microfluidic reactors represent a miniaturized version of continuous flow systems, with channels typically in the sub-millimeter range. elveflow.com These devices offer even greater control over heat and mass transfer due to their high surface-area-to-volume ratio, leading to faster and more selective reactions. ethz.ch While individual microreactors have low throughput, their true power lies in the ability to rapidly screen and optimize reaction conditions, as well as in the potential for "numbering up" for production purposes. uvic.cabeilstein-journals.org

The synthesis of this compound has been successfully demonstrated in an integrated microfluidic system. rsc.orgresearchgate.net In a specific example, the synthesis was part of a cascade reaction sequence where a toxic and unstable reagent, ethyl diazoacetate, was generated in situ and immediately consumed in the subsequent reaction to produce the target β-keto ester. researchgate.net This approach significantly enhances safety by avoiding the isolation and storage of hazardous intermediates.

The microfluidic setup for the synthesis of this compound involved the use of a PFA capillary microreactor. rsc.org The process parameters, including the dimensions of the microreactor and the flow rates of the reagents, were precisely controlled to achieve the desired product. The characterization of the synthesized this compound confirmed the successful formation of the target compound. rsc.orgresearchgate.net

The following table details the specific experimental setup and conditions used for the synthesis of this compound in a microfluidic reactor.

| Parameter | Specification | Reference |

|---|---|---|

| Microreactor Type | PFA Capillary Reactor | rsc.org |

| Internal Diameter (ID) | 800 μm | rsc.org |

| Length | 5.0 m | rsc.org |

| Internal Volume | 2.5 mL | rsc.org |

| Reagents | In situ generated Ethyl Diazoacetate, Dodecanal | rsc.orgresearchgate.net |

| Catalyst | BF₃·OEt₂ (5 mol%) | rsc.org |

| Solvent | Toluene | rsc.org |

The successful synthesis in a microfluidic system underscores the potential of this technology for the efficient and safe production of this compound, particularly for applications requiring high purity and precise process control.

Spectroscopic Characterization and Structural Elucidation of Ethyl 3 Oxododecanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) Spectral Analysis and Chemical Shift Interpretation

The ¹H NMR spectrum of ethyl 3-oxododecanoate (B1238196) displays a series of signals that correspond to the different types of protons present in the molecule. Due to keto-enol tautomerism, signals for both the keto and enol forms are observed in solution, typically in deuterated chloroform (B151607) (CDCl₃). rsc.org

For the major keto tautomer, the following characteristic peaks are observed:

A triplet corresponding to the terminal methyl group (CH₃) of the dodecanoyl chain typically appears at approximately 0.85-0.89 ppm. rsc.orgresearchgate.net

A complex multiplet in the region of 1.20-1.37 ppm arises from the overlapping signals of the numerous methylene (B1212753) protons (-(CH₂)₈-) in the long alkyl chain. rsc.orgresearchgate.net

The methylene protons of the ethyl ester group (-OCH₂CH₃) appear as a quartet around 4.16-4.28 ppm. researchgate.net

The protons of the methyl group of the ethyl ester (-OCH₂CH₃) are observed as a triplet. rsc.org

A key singlet at approximately 3.43 ppm is assigned to the α-methylene protons (C2-H) situated between the two carbonyl groups. rsc.orgresearchgate.net

The methylene protons adjacent to the ketone carbonyl group (C4-H) resonate as a triplet at about 2.51-2.53 ppm. rsc.orgrsc.orgresearchgate.net

The minor enol tautomer presents a distinct set of signals:

A broad singlet, often far downfield around 12.10 ppm, is characteristic of the enolic hydroxyl proton (-OH), which is involved in intramolecular hydrogen bonding. rsc.orgthermofisher.com

A singlet at approximately 4.96-4.97 ppm corresponds to the vinylic proton (=CH-). rsc.org

The methylene protons adjacent to the double bond in the enol form appear as a triplet around 2.18 ppm. rsc.org

Table 1: ¹H NMR Chemical Shift Data for Ethyl 3-Oxododecanoate (Keto and Enol Tautomers) in CDCl₃

| Assignment | Keto Form Chemical Shift (δ, ppm) | Enol Form Chemical Shift (δ, ppm) |

| Terminal CH₃ (dodecanoyl) | ~0.88 (triplet) | ~0.87 (triplet) |

| -(CH₂)₈- | ~1.20-1.37 (multiplet) | ~1.20-1.36 (multiplet) |

| -OCH₂CH₃ (ester) | ~4.19 (quartet) | ~4.19 (quartet) |

| -OCH₂CH₃ (ester) | ~1.27 (triplet) | ~1.19 (triplet) |

| α-CH₂ (C2-H) | ~3.43 (singlet) | - |

| -CH₂-C=O (C4-H) | ~2.53 (triplet) | - |

| Enolic -OH | - | ~12.10 (broad singlet) |

| Vinylic =CH- | - | ~4.97 (singlet) |

| =C-CH₂- | - | ~2.18 (triplet) |

Data compiled from multiple sources. rsc.orgrsc.orgresearchgate.net

Carbon-13 NMR (¹³C NMR) Spectral Analysis for Carbon Backbone Elucidation

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. As with ¹H NMR, distinct signals are observed for both the keto and enol tautomers. rsc.org

Key signals for the keto form include:

The ketonic carbonyl carbon (C3) resonates significantly downfield at approximately 203.0-203.2 ppm. rsc.orgrsc.orgresearchgate.net

The ester carbonyl carbon (C1) appears at about 167.3-167.4 ppm. rsc.orgrsc.orgresearchgate.net

The methylene carbon of the ethyl ester (-OCH₂CH₃) is found around 61.3-61.5 ppm. rsc.orgrsc.orgresearchgate.net

The α-methylene carbon (C2) is observed at approximately 49.3-49.5 ppm. rsc.orgrsc.orgresearchgate.net

The methylene carbon adjacent to the ketone (C4) has a chemical shift of about 43.1-43.2 ppm. rsc.orgrsc.orgresearchgate.net

The carbons of the long alkyl chain appear in the range of 22.7-31.9 ppm, with the terminal methyl carbon resonating at approximately 14.1 ppm. rsc.orgresearchgate.net

For the enol form, the key resonances are:

The enolic carbon attached to the hydroxyl group (C3) is shifted upfield to around 179.1-183.5 ppm. rsc.orgrsc.org

The ester carbonyl carbon (C1) in the enol form is found at about 172.8 ppm. rsc.org

The vinylic carbon (=CH-) resonates at approximately 89.0-89.1 ppm. rsc.orgrsc.org

Table 2: ¹³C NMR Chemical Shift Data for this compound (Keto and Enol Tautomers) in CDCl₃

| Assignment | Keto Form Chemical Shift (δ, ppm) | Enol Form Chemical Shift (δ, ppm) |

| C3 (Ketone/Enol) | ~203.1 | ~181.4 |

| C1 (Ester) | ~167.4 | ~171.2 |

| C2 (Methylene/Vinylic) | ~49.5 | ~89.1 |

| -OCH₂CH₃ (ester) | ~61.4 | ~60.0 |

| C4 (Methylene) | ~43.1 | ~35.2 |

| Alkyl Chain Carbons | ~22.5-31.8 | ~22.7-27.6 |

| Terminal CH₃ (dodecanoyl) | ~14.0 | ~14.0 |

| -OCH₂CH₃ (ester) | ~14.2 | ~14.4 |

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are instrumental in unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule. amazonaws.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. For this compound, COSY spectra would show correlations between the protons of the ethyl group (-OCH₂CH₃) and between the methylene protons along the dodecanoyl chain. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. sdsu.eduyoutube.com This technique is used to definitively assign the carbon signals based on the known proton assignments. For instance, the proton signal at ~3.43 ppm (keto C2-H) would correlate with the carbon signal at ~49.5 ppm. libretexts.org

Infrared (IR) Spectroscopy for Functional Group Identification and Confirmation

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands that confirm its structure.

A strong, sharp absorption band is observed in the region of 1734-1750 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester group. orgchemboulder.comnih.govorgsyn.org

Another strong absorption band appears around 1715-1728 cm⁻¹, corresponding to the C=O stretching of the ketone functionality. nih.govorgsyn.orgbeilstein-journals.org

The presence of the enol tautomer can be inferred from a broad absorption band in the region of 3400-3500 cm⁻¹ due to the O-H stretching of the enolic hydroxyl group, as well as a C=C stretching band around 1640-1650 cm⁻¹.

C-H stretching vibrations of the alkyl chain are observed around 2854-2923 cm⁻¹. beilstein-journals.org

The C-O stretching vibration of the ester group typically appears in the range of 1181-1300 cm⁻¹. orgchemboulder.comnih.govorgsyn.org

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Ester C=O | Stretch | 1734 - 1750 |

| Ketone C=O | Stretch | 1715 - 1728 |

| Enol O-H | Stretch | 3400 - 3500 (broad) |

| Enol C=C | Stretch | 1640 - 1650 |

| Alkyl C-H | Stretch | 2854 - 2923 |

| Ester C-O | Stretch | 1181 - 1300 |

Data compiled from multiple sources. orgchemboulder.comnih.govorgsyn.orgbeilstein-journals.org

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural confirmation. The molecular formula of this compound is C₁₄H₂₆O₃, corresponding to a molecular weight of 242.35 g/mol . ambeed.comchemsrc.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z = 242. rsc.orgresearchgate.net The fragmentation pattern is characteristic of β-keto esters and long-chain ketones. Common fragmentation pathways include:

Alpha-cleavage adjacent to the carbonyl groups. Cleavage of the C-C bond next to the ketone can lead to the formation of acylium ions. libretexts.orglibretexts.org

McLafferty rearrangement , which is common for carbonyl compounds with a sufficiently long alkyl chain. This involves the transfer of a γ-hydrogen atom to the carbonyl oxygen, followed by cleavage of the α,β-carbon-carbon bond.

Loss of the ethoxy group (-OCH₂CH₃) from the ester function would result in a fragment at m/z = 197 (M - 45).

Cleavage of the bond between C2 and C3 can also occur.

High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, further confirming the elemental composition. nih.govorgsyn.org

Enol-Keto Tautomerism Studies and Equilibrium Dynamics of this compound

This compound exists as an equilibrium mixture of its keto and enol tautomers. masterorganicchemistry.comphywe.comlibretexts.org This phenomenon, known as keto-enol tautomerism, is a dynamic process involving the migration of a proton and the shifting of a double bond. libretexts.orglibretexts.org

The equilibrium position is influenced by factors such as the solvent, temperature, and concentration. thermofisher.commasterorganicchemistry.com In non-polar solvents, the enol form is often stabilized by intramolecular hydrogen bonding between the enolic hydroxyl group and the ester carbonyl oxygen, forming a six-membered pseudo-ring. masterorganicchemistry.com This intramolecular hydrogen bond is responsible for the significant downfield chemical shift of the enolic proton in the ¹H NMR spectrum. thermofisher.com

Spectroscopic Quantification of Tautomeric Forms (e.g., by NMR Integration)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for quantifying the relative amounts of the keto and enol tautomers in a solution at equilibrium. thermofisher.com The interconversion between the keto and enol forms is typically slow on the NMR timescale, allowing for the distinct observation and integration of signals corresponding to each tautomer. thermofisher.comasu.edu

For this compound in deuterated chloroform (CDCl3), 1H NMR spectra reveal characteristic signals for both the keto and enol forms. rsc.orgethz.ch The enol form is distinguished by a broad singlet for the enolic hydroxyl proton (OH) at approximately 12.10 ppm, and a singlet for the vinylic proton (=CH) around 4.97 ppm. rsc.orgethz.ch The keto form exhibits a characteristic singlet for the α-methylene protons (-CH2-) at about 3.43 ppm. rsc.org

By integrating the areas of these distinct signals, the ratio of the enol to keto form can be determined. For instance, a reported 1H NMR spectrum of this compound in CDCl3 showed a 4:1 mixture of the keto and enol tautomers, respectively. ethz.ch This indicates that under these conditions, the keto form is the predominant species.

The 13C NMR spectrum also provides evidence for both tautomers, with distinct chemical shifts for the carbonyl carbons and other carbons in the keto and enol forms. rsc.org

Table 1: Representative 1H NMR Data for Tautomeric Forms of this compound in CDCl3

| Tautomer | Functional Group | Chemical Shift (δ, ppm) |

| Enol | OH | ~12.10 |

| Enol | =CH | ~4.97 |

| Keto | α-CH2 | ~3.43 |

| Enol | -CH2- (adjacent to double bond) | ~2.18 |

| Keto | -CH2- (adjacent to carbonyl) | ~2.53 |

Investigation of Solvent and Temperature Effects on Tautomeric Equilibrium

The position of the keto-enol equilibrium is significantly influenced by the solvent. colostate.edu Generally, for β-dicarbonyl compounds, polar solvents tend to stabilize the more polar keto form, shifting the equilibrium in its favor. asu.eduorientjchem.orgresearchgate.net Conversely, nonpolar solvents often favor the enol form, which can be stabilized by intramolecular hydrogen bonding. masterorganicchemistry.com While specific studies extensively detailing solvent effects on this compound are not prevalent, the general principles observed for analogous β-ketoesters like ethyl acetoacetate (B1235776) are applicable. researchgate.net For ethyl acetoacetate, the enol content is significantly lower in polar solvents like water compared to nonpolar solvents like carbon tetrachloride. masterorganicchemistry.com

Temperature also plays a role in the tautomeric equilibrium. irb.hr An increase in temperature can affect the relative stability of the tautomers and shift the equilibrium position. For some β-dicarbonyls, increasing the temperature shifts the equilibrium toward the triketo form. irb.hr However, for ethyl acetoacetate, the equilibrium composition of its tautomers does not appear to change markedly with temperature. libretexts.org

Theoretical and Computational Studies on Tautomeric Stability

Quantum chemical calculations, such as those using Density Functional Theory (DFT), are employed to investigate the relative stabilities of the keto and enol tautomers. orientjchem.orgsemanticscholar.org These computational methods can calculate the energies of the different conformations of each tautomer in the gas phase and in various solvents. orientjchem.org

For β-ketoesters in general, theoretical studies have shown that the presence of an alkoxy group decreases the enol content compared to β-diketones. semanticscholar.org This is attributed to a reduction in the strength of the intramolecular hydrogen bond in the enol form. semanticscholar.org Computational analyses of various β-keto esters have been conducted to understand their reactivity, with calculations often focusing on the predominant keto tautomer. nih.gov

Studies on similar β-ketoesters have shown that while the enol form may be more stable in the gas phase, the keto form is often favored in solution, especially in polar solvents. researchgate.netumsl.edu These computational models help to rationalize the experimental observations from spectroscopic methods and provide deeper insight into the factors governing tautomeric stability. orientjchem.org

Chemical Reactivity and Transformation Pathways of Ethyl 3 Oxododecanoate

Reactions at the Ketone Carbonyl Group

The ketone carbonyl group in ethyl 3-oxododecanoate (B1238196) is a primary site for nucleophilic attack. Its reactivity is influenced by the adjacent ester group, which can affect the stereochemical outcome of addition reactions and the selectivity of reduction processes.

Nucleophilic Additions and Their Stereochemical Outcomes

Nucleophilic addition to the ketone carbonyl of β-keto esters like ethyl 3-oxododecanoate is a fundamental reaction. fiveable.me The stereochemical course of these additions can be influenced by the reaction conditions and the nature of the nucleophile. For instance, in aldol-type condensation reactions, the dianion of a β-keto ester can react with aldehydes and ketones to produce δ-hydroxy-β-keto esters. cdnsciencepub.com The stereoselectivity of such reactions, particularly when using metal enolates, can be directed by the metal cation and the reaction temperature. Tandem chain extension-aldol reactions of β-keto esters with aldehydes have been shown to yield γ-keto-β'-hydroxy esters with significant syn-selectivity. unh.edu This selectivity is attributed to the γ-keto functionality complexing with a zinc intermediate, which directs the reaction towards a transition state that favors the syn-product. unh.edu

Reduction Reactions to Corresponding Hydroxy Esters

The ketone carbonyl of this compound can be selectively reduced to the corresponding alcohol, ethyl 3-hydroxydodecanoate, while leaving the ester group intact. conicet.gov.ar This chemoselectivity is a valuable feature in synthetic chemistry. conicet.gov.ar

Common reducing agents like sodium borohydride (B1222165) (NaBH₄) are effective for this transformation. thieme-connect.comresearchgate.net The reduction of β-keto esters with NaBH₄ in methanol (B129727) can proceed efficiently, and in some cases, can be followed by transesterification depending on the reaction conditions. thieme-connect.com Studies have shown that the reduction of the keto group precedes transesterification. thieme-connect.com Other reducing systems, such as ammonia (B1221849) borane (B79455) in water, have also been demonstrated to selectively reduce β-keto esters to their corresponding hydroxy esters. rsc.org

The stereoselectivity of these reductions is of significant interest, as it allows for the synthesis of optically pure β-hydroxy esters, which are valuable chiral building blocks. conicet.gov.ar Both chemical and enzymatic methods have been developed for the asymmetric reduction of β-keto esters. conicet.gov.ar For example, the reduction of ethyl 3-chloro-4-oxododecanoate with sodium borohydride has been shown to produce the syn-3-chloro-4-hydroxydodecanoate with high stereoselectivity. oup.com Biocatalytic reductions using whole cells of microorganisms, such as Mucor rouxii and various yeasts, can afford high enantiomeric excess of the (S)- or (R)-hydroxy esters, depending on the specific yeast strain and reaction conditions. conicet.gov.arconicet.gov.artandfonline.com

| Reduction Method | Product | Stereoselectivity |

| Sodium Borohydride | Ethyl 3-hydroxydodecanoate | Generally produces a racemic or diastereomeric mixture unless chiral auxiliaries or catalysts are used. thieme-connect.comoup.com |

| Biocatalytic (e.g., Yeast) | (S)- or (R)-Ethyl 3-hydroxydodecanoate | High enantioselectivity is often achieved. conicet.gov.artandfonline.com |

Reactivity at the Alpha-Methylene Carbon (Active Methylene (B1212753) Group)

The methylene group situated between the ketone and ester carbonyls (the α-carbon) is particularly reactive due to the electron-withdrawing nature of the adjacent functional groups. This "active methylene" group is readily deprotonated to form a stabilized enolate ion. fiveable.me

Mechanism and Selectivity of Enolate Formation

The protons on the α-carbon of this compound are acidic and can be removed by a base to form a resonance-stabilized enolate ion. fiveable.me The negative charge is delocalized over the α-carbon and the oxygen atoms of both the ketone and the ester carbonyls. The formation of this enolate is a crucial step in many reactions of β-keto esters. fiveable.me

The regioselectivity of enolate formation becomes relevant in unsymmetrical ketones. jove.com However, in the case of this compound, the α-methylene protons are significantly more acidic than the protons on the other side of the ketone due to the influence of both carbonyl groups. When a base is used, it will preferentially deprotonate this active methylene position. The choice of base and reaction conditions can influence whether the kinetic or thermodynamic enolate is formed. udel.edubrainly.com Kinetic enolates are formed faster at lower temperatures with strong, sterically hindered bases, while thermodynamic enolates are more stable and are favored at higher temperatures with weaker bases that allow for equilibrium. jove.comudel.edulibretexts.org For β-keto esters, the most acidic proton is at the active methylene group, leading to a single major enolate. libretexts.org

Alkylation and Acylation Reactions on the Alpha-Carbon

The enolate of this compound is a potent nucleophile and can readily participate in alkylation and acylation reactions at the α-carbon. aklectures.com

Alkylation: In the presence of a suitable base, such as an alkoxide, the enolate can be formed and subsequently reacted with an alkyl halide in an SN2 reaction. libretexts.orgjove.com This results in the formation of a new carbon-carbon bond at the α-position. jove.com The reaction is typically effective with primary and secondary alkyl halides. libretexts.org The choice of reaction conditions can influence the outcome, with C-alkylation generally being more common than O-alkylation. bham.ac.ukscispace.comrsc.org

Acylation: Similarly, the enolate can be acylated by reacting it with an acylating agent, such as an acid chloride or an acid anhydride. organic-chemistry.org This introduces an acyl group at the α-carbon, leading to the formation of a β-dicarbonyl compound.

| Reaction Type | Electrophile | Product |

| Alkylation | Alkyl Halide (e.g., R-X) | Ethyl 2-alkyl-3-oxododecanoate |

| Acylation | Acyl Halide (e.g., R-COCl) | Ethyl 2-acyl-3-oxododecanoate |

Condensation Reactions with Various Carbonyl Compounds

The enolate of this compound can act as a nucleophile in condensation reactions with aldehydes and ketones. A prominent example is the Knoevenagel condensation. mychemblog.comjove.comvaia.com In this reaction, the active methylene compound adds to a carbonyl group, followed by a dehydration step to yield an α,β-unsaturated product. mychemblog.com The reaction is often catalyzed by a weak base, such as an amine. mychemblog.comjove.com

The general mechanism involves the base-catalyzed formation of the enolate, which then attacks the carbonyl carbon of the aldehyde or ketone. mychemblog.commasterorganicchemistry.com The resulting aldol-type addition product can then undergo dehydration, often under the reaction conditions, to form a new carbon-carbon double bond. masterorganicchemistry.com Catalysts like samarium(III) iodide have also been used to mediate the condensation of β-ketoesters with aldehydes under neutral and mild conditions. tandfonline.comtandfonline.com

Ester Group Transformations and Hydrolysis Kinetics

The ethyl ester group of this compound can be readily transformed into other esters or cleaved to the corresponding carboxylic acid through transesterification and hydrolysis reactions, respectively.

Transesterification Reactions with Different Alcohols

Transesterification is a key reaction for modifying the ester group of this compound, allowing for the introduction of different alcohol moieties. This can be achieved through various catalytic methods, including the use of lipases and transition metal catalysts. Lipase-catalyzed transesterification is a particularly mild and selective method. google.com For instance, Candida antarctica lipase (B570770) B (CALB) has been shown to be effective in catalyzing the transesterification of β-keto esters with a range of primary and secondary alcohols. google.com This enzymatic approach is advantageous due to its high chemoselectivity, allowing for the acylation of aliphatic alcohols in the presence of other functional groups like phenols. google.com

Transition metal complexes, such as those of iron and nickel, have also been employed to catalyze the transesterification of β-keto esters with various aromatic and heteroaromatic alcohols. ajgreenchem.com These reactions can be carried out under conventional heating or microwave irradiation, with the latter often providing faster reaction times and improved yields. ajgreenchem.com The choice of catalyst and reaction conditions allows for the synthesis of a wide array of novel β-keto esters derived from this compound.

Table 1: Examples of Transesterification Reactions of β-Keto Esters

| Catalyst | Alcohol Type | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|

| Candida antarctica lipase B (CALB) | Primary Alcohols | Solvent-free, 40°C, reduced pressure | >90% | google.com |

| Candida antarctica lipase B (CALB) | Secondary Alcohols | Solvent-free, 40°C, reduced pressure | High | google.com |

| Ferrous Ammonium (B1175870) Sulphate (FAS) | Aromatic Alcohols | Toluene, reflux (100-110°C) | Moderate to Good | ajgreenchem.com |

| Ammonium Nickel Sulphate (ANS) | Aromatic Alcohols | Toluene, reflux (100-120°C) | Moderate to Good | ajgreenchem.com |

| Ferrous Ammonium Sulphate (FAS) | Heteroaromatic Alcohols | Microwave, solvent-free | Good to Excellent | ajgreenchem.com |

Hydrolysis and Saponification Kinetics and Mechanisms

The ester linkage of this compound can be cleaved through hydrolysis to yield 3-oxododecanoic acid and ethanol (B145695). This reaction can be catalyzed by either acid or base.

Table 2: General Principles of Saponification of Esters

| Factor | Influence on Saponification | Mechanism |

|---|---|---|

| Base Concentration | Increased concentration generally increases the reaction rate. | The reaction is typically first-order with respect to the hydroxide (B78521) ion concentration. |

| Ester Concentration | Increased concentration generally increases the reaction rate. | The reaction is typically first-order with respect to the ester concentration. |

| Temperature | Increased temperature increases the reaction rate. | Provides the necessary activation energy for the reaction to proceed at a faster rate. |

| Solvent | The polarity and protic nature of the solvent can influence the reaction rate. | Solvents that can stabilize the transition state can accelerate the reaction. |

Derivatization and Analogue Synthesis Strategies

The structural framework of this compound provides multiple sites for chemical modification, enabling the synthesis of a wide range of derivatives and analogues with tailored properties.

Modification of the Alkyl Chain Length and Branching

The long alkyl chain of this compound can be modified to create analogues with different chain lengths and branching patterns. The synthesis of β-keto esters with varying alkyl chains is often achieved by selecting the appropriate fatty acid precursor during the initial synthesis. For example, β-ketoesters with nonyl and tridecyl chains have been synthesized through the reaction of ethyl potassium malonate with the corresponding acid chlorides. google.com

Furthermore, the α-position of the β-keto ester is activated by the two adjacent carbonyl groups, making it susceptible to alkylation. This allows for the introduction of branching on the alkyl chain. The alkylation of β-keto esters can be achieved by treating the ester with a base to form an enolate, followed by reaction with an alkyl halide. acs.org This strategy provides a route to branched-chain β-keto esters from their linear counterparts. Microbial production systems have also been engineered to produce branched-chain fatty alcohols, which could potentially be used to synthesize branched-chain β-keto esters. nih.gov

Introduction of Heteroatom Substituents (e.g., Fluorination)

The introduction of heteroatoms, particularly fluorine, into the structure of this compound can significantly alter its chemical and biological properties. solubilityofthings.com The α-position of β-keto esters is a common site for electrophilic fluorination. Various fluorinating agents, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor®, are used in conjunction with metal or organocatalysts to achieve this transformation. mdpi.com

Catalytic enantioselective fluorination of β-keto esters has been extensively studied, with methods employing chiral catalysts to produce α-fluoro-β-keto esters with high enantiomeric excess. nih.govbeilstein-journals.org For example, chiral palladium complexes and copper complexes with chiral ligands have been shown to be effective catalysts for the enantioselective fluorination of β-keto esters. beilstein-journals.org While much of the research has focused on cyclic β-keto esters, these methods are also applicable to acyclic substrates like this compound. mdpi.com The introduction of a fluorine atom at the terminal end of the alkyl chain has also been reported, leading to compounds like ethyl 12-fluoro-3-oxododecanoate. solubilityofthings.com

Synthesis of Novel Polyfunctional Beta-Keto Ester Derivatives

This compound serves as a valuable building block for the synthesis of more complex, polyfunctional molecules. Its reactive sites allow for its incorporation into various heterocyclic and polyfunctional structures.

For instance, this compound has been utilized in the synthesis of highly functionalized carbazoles through a transition-metal-free, base-promoted condensation with 2-nitrocinnamaldehyde (B74183) derivatives. mdpi.com It has also been a key intermediate in the synthesis of novel 4-hydroxy-2-quinolone analogues, which have shown promising antimicrobial activity. google.com

Furthermore, the α-position can be functionalized to introduce other groups besides halogens. For example, the synthesis of α-amino-β-keto esters can be achieved through various methods, including the rhodium-catalyzed N-H insertion reaction with α-diazo-β-keto esters. beilstein-journals.org These transformations highlight the utility of this compound as a scaffold for creating a diverse range of polyfunctional molecules with potential applications in medicinal chemistry and materials science.

Advanced Applications in Organic Synthesis and As Chemical Building Blocks

Utilization as a Versatile Synthon in Complex Molecule Construction

Ethyl 3-oxododecanoate (B1238196) serves as a fundamental building block for creating more complex organic molecules. evitachem.com Its bifunctional nature, possessing both a ketone and an ester group, allows for a variety of reactions such as condensations and decarboxylations, which yield valuable compounds for further chemical transformations. The long dodecanoate (B1226587) chain also imparts specific physical properties, such as hydrophobicity, which can be advantageous in certain synthetic strategies. solubilityofthings.com This versatility makes it a staple in research laboratories for developing novel compounds. evitachem.com

Precursor for Heterocyclic Compound Synthesis

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. Ethyl 3-oxododecanoate provides a convenient starting point for the synthesis of various heterocyclic systems.

The Hantzsch pyridine (B92270) synthesis, a classic multi-component reaction, can utilize β-keto esters like this compound. wikipedia.org This reaction typically involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) to form a dihydropyridine, which is subsequently oxidized to the corresponding pyridine. wikipedia.org This method is renowned for its efficiency in creating substituted pyridines, which are prevalent in many biologically active compounds. wikipedia.orgscribd.com

Table 1: Hantzsch Pyridine Synthesis Overview

| Reactants | Product | Significance |

| Aldehyde, 2x β-keto ester (e.g., this compound), Ammonia/Ammonium Acetate | Substituted Dihydropyridine -> Substituted Pyridine | Foundational method for synthesizing pyridine derivatives, many of which have pharmaceutical applications. wikipedia.orgscribd.com |

Recent research has highlighted the use of this compound in the synthesis of highly functionalized carbazoles. nih.govrsc.org A novel, transition-metal-free tandem annulation reaction has been developed that involves the condensation of 2-nitrocinnamaldehyde (B74183) or 2-nitrochalcones with various β-ketoesters, including mthis compound (a close analogue), to produce carbazoles in good yields (73–78%). nih.govrsc.orgrsc.org This method is significant for its mild conditions and the rapid construction of complex carbazole (B46965) frameworks, which are important motifs in many natural products and pharmaceuticals. nih.govrsc.org

Table 2: Carbazole Synthesis from β-Ketoesters

| Reactants | Product | Yield | Reference |

| 2-Nitrocinnamaldehyde, Mthis compound | Functionalized Carbazole | 73-78% | nih.govrsc.org |

| 2-Nitrochalcone, various β-ketoesters | Functionalized Carbazole | 73-78% | nih.govrsc.org |

The pyrrolidine (B122466) ring is a common feature in many FDA-approved drugs. enamine.net While direct synthesis of pyrrolidines from this compound is less commonly cited, the underlying reactivity of β-ketoesters is fundamental to many heterocycle syntheses. For instance, derivatives of ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate have been synthesized and studied for their biological activities. frontiersin.org The synthesis of these derivatives often involves the conjugate addition of β-ketoesters to maleimides. frontiersin.org Furthermore, ethyl 3-hydroxybutanoate, a reduction product of a related β-keto ester, is a well-established chiral building block for natural product synthesis, demonstrating the utility of this class of compounds in creating diverse structures. orgsyn.org

Synthesis of Carbazoles and Related Fused Systems

Role in the Synthesis of Natural Product Analogues and Intermediates

This compound and its derivatives are valuable intermediates in the synthesis of natural product analogues. For example, it has been used in the synthesis of 3-alkyl-4-hydroxy-2-quinolone analogs, which are being investigated for their antimicrobial properties. mdpi.comresearchgate.net The synthesis involves using this compound as a starting material to build the quinolone scaffold. mdpi.com The ability to introduce variations in the alkyl chain of the β-keto ester allows for the creation of a library of analogues for structure-activity relationship studies. mdpi.com This approach is a key strategy in medicinal chemistry for optimizing the biological activity of natural products. rsc.orgnih.gov

Applications in Advanced Materials Science Precursors (e.g., monomers, polymers)

The long hydrocarbon chain of this compound makes it a candidate for the synthesis of monomers and polymers with specific properties. 3-Hydroxydodecanoic acid, which can be derived from this compound, is a monomer used in the construction of polyhydroxyalkanoates (PHAs). chemicalbook.com PHAs are biodegradable and biocompatible polyesters with a wide range of potential applications in medicine and as environmentally friendly plastics. The ability to chemically synthesize and modify monomers like 3-hydroxydodecanoic acid from precursors such as this compound is crucial for developing new materials with tailored properties.

Computational Chemistry and Theoretical Studies of Ethyl 3 Oxododecanoate

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental tools for elucidating the electronic structure of molecules like ethyl 3-oxododecanoate (B1238196). These methods allow for the detailed examination of electron distribution, orbital energies, and the prediction of various molecular properties that govern the compound's chemical behavior.

Density Functional Theory (DFT) has become a standard and reliable method for investigating the properties of β-keto esters due to its favorable balance of computational cost and accuracy. For ethyl 3-oxododecanoate, DFT calculations are crucial for determining optimized molecular geometries, relative energies of different forms, and electronic characteristics.

Research on related β-keto esters demonstrates a common methodology where geometries are optimized without symmetry constraints to locate the true minima on the potential energy surface. For instance, a functional like M06-2x with a triple-zeta basis set such as 6-311+G(d,p) is often employed. Following optimization, frequency calculations are performed to ensure that the resulting structures correspond to genuine energy minima, characterized by the absence of imaginary frequencies. chemscene.com DFT calculations have been specifically performed on this compound using the PBEPBE/6-311G(d,p) level of theory to analyze its electronic properties. rsc.org Such calculations are also used to rationalize the outcomes of chemical reactions, for example, by modeling the transition states to understand the origins of enantioselectivity in catalytic reductions of similar β-keto esters. acs.org

While DFT is widely used, ab initio (Latin for "from the beginning") methods provide a pathway to higher accuracy, as they are derived directly from theoretical principles without the reliance on empirical parameterization inherent to some DFT functionals. These methods, such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CCSD(T)), are computationally more demanding but are essential for benchmarking results and for cases where very precise property predictions are needed.

Studies on shorter-chain β-ketoesters like ethyl acetoacetate (B1235776) have utilized ab initio calculations to investigate their tautomeric equilibria. researchgate.net In some instances, these high-level calculations have predicted the enol tautomer to be the most stable species, providing a theoretical counterpoint to experimental observations in solution or the gas phase and prompting deeper investigation. researchgate.net The importance of these precise methods is often highlighted when simpler models fail to capture subtle electronic or steric effects; for example, a complete understanding of enzymatic reactions involving keto esters may require high-level ab initio computations. rsc.org Theoretical studies on the mechanism of related reactions, such as the cross-ketonization of carboxylic acids which proceeds via a β-keto acid intermediate, also employ ab initio methods to accurately model the reaction energetics. researchgate.net

Density Functional Theory (DFT) for Geometries and Energies

Conformational Analysis and Energy Landscapes of the Compound

This compound possesses considerable conformational flexibility due to its long C9 alkyl chain and several rotatable single bonds within its functionalized core. A thorough conformational analysis is essential to identify the most stable, low-energy structures that the molecule is likely to adopt.

Thermodynamic and Thermochemical Investigations

The thermodynamic properties of this compound, particularly those related to its tautomeric equilibrium and phase transitions, are critical for both academic understanding and practical applications. While specific experimental data for this long-chain ester is limited, extensive research on its lower homolog, ethyl 3-oxobutanoate (ethyl acetoacetate), provides an excellent model for its thermochemical behavior.

Like other β-dicarbonyl compounds, this compound exists as a mixture of keto and enol tautomers. The enthalpy of formation (ΔfH°m) is a key thermodynamic quantity that defines their relative stability. Detailed thermochemical studies on ethyl 3-oxobutanoate have provided precise values for the enthalpies of formation of its keto and enol tautomers in both the liquid and gas phases. umsl.eduresearchgate.net These studies reveal that the enol form is more stable in the gas phase, while the keto form predominates in the pure liquid. umsl.edu

Using a combination of combustion calorimetry and correlation-gas chromatography, new values for the enthalpies of formation of the ethyl 3-oxobutanoate tautomers have been calculated. umsl.eduresearchgate.net These findings are crucial for understanding the influence of intermolecular forces in the condensed phase versus intramolecular hydrogen bonding in the gas-phase enol.

Table 1: Enthalpies of Formation (ΔfH°m) for Tautomers of Ethyl 3-Oxobutanoate at 298.15 K (Data serves as a model for the behavior of this compound)

| Tautomer | Phase | ΔfH°m (kJ·mol⁻¹) | Reference |

| Ethyl 3-oxobutanoate (keto) | Liquid | -639.8 ± 2.4 | umsl.eduresearchgate.net |

| Ethyl 3-oxobutanoate (keto) | Gas | -578.2 ± 3.3 | umsl.eduresearchgate.net |

| Ethyl Z-3-hydroxy-2-butenoate (enol) | Liquid | -647.7 ± 2.4 | umsl.eduresearchgate.net |

| Ethyl Z-3-hydroxy-2-butenoate (enol) | Gas | -593.0 ± 2.7 | umsl.eduresearchgate.net |

Vaporization Enthalpies and Phase Transition Thermodynamics

The enthalpy of vaporization (ΔvapH°) is the energy required to transform a substance from a liquid to a gas and is a measure of the strength of intermolecular interactions in the liquid phase. For tautomeric systems like this compound, the vaporization thermodynamics are complex. Studies on ethyl 3-oxobutanoate have shown that the vaporization enthalpies of the pure keto and enol tautomers are different from that of their equilibrium mixture. umsl.eduresearchgate.net

This difference is attributed to a significant, endothermic enthalpy of mixing in the liquid phase, which destabilizes the mixture relative to the pure components. umsl.edu The vaporization enthalpies of the individual tautomers were successfully evaluated using correlation-gas chromatography experiments. umsl.edu For longer-chain esters, the enthalpy of vaporization is expected to increase with the length of the alkyl chain due to stronger van der Waals forces. acs.orgresearchgate.net

Table 2: Vaporization Enthalpies (ΔlgH°m) for Tautomers of Ethyl 3-Oxobutanoate at 298.15 K (Data serves as a model for the behavior of this compound)

| Species | ΔlgH°m (kJ·mol⁻¹) | Method | Reference |

| Pure Ethyl 3-oxobutanoate (keto) | 61.6 ± 2.2 | Correlation-GC | umsl.eduresearchgate.net |

| Pure Ethyl Z-3-hydroxy-2-butenoate (enol) | 54.7 ± 1.3 | Correlation-GC | umsl.eduresearchgate.net |

| Equilibrium Mixture | 54.2 ± 1.0 | Calorimetry | umsl.edu |

Molecular Dynamics Simulations for Understanding Dynamic Behavior

Molecular dynamics (MD) simulations are powerful computational tools used to model the physical movements of atoms and molecules over time. These simulations can provide detailed insights into the conformational flexibility, stability, and interaction dynamics of a molecule like this compound in various environments, such as in solution or in the binding site of a protein.

For molecules structurally related to this compound, such as β-keto ester analogues of quorum sensing autoinducers, MD simulations have been employed to explore their stability within the binding sites of target proteins like LasR and LuxS. mdpi.comnih.gov In a typical MD simulation, the system (e.g., the ligand-protein complex solvated in water) is first equilibrated, and then a production run is performed for a significant duration, often hundreds of nanoseconds. mdpi.com

Analysis of the simulation trajectory can reveal key information about the dynamic behavior of the ligand. For instance, the root mean square deviation (RMSD) of the ligand's atoms relative to a starting structure is often calculated to assess its stability within the binding pocket. A stable RMSD value over time suggests a persistent and stable interaction. mdpi.com In studies of β-keto ester analogues, MD simulations have shown that some compounds maintain a stable conformation within the binding site of the LasR protein over 500 nanoseconds, indicating a robust interaction. mdpi.com Conversely, significant fluctuations or a sharp increase in RMSD might indicate that the ligand is altering its binding mode or potentially dissociating from the protein. mdpi.com

These simulations also allow for the analysis of specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, and how they evolve over time. This provides a dynamic picture of the key features governing molecular recognition.

Table 1: Representative Parameters for Molecular Dynamics Simulations of Structurally Similar Compounds

| Parameter | Typical Value/Method | Purpose |

| Force Field | CHARMM, AMBER, GROMOS | Defines the potential energy function of the system. |

| Water Model | TIP3P, SPC/E | Explicitly represents the solvent environment. |

| Simulation Time | 100 - 500 ns | Duration of the production run to capture relevant molecular motions. mdpi.com |

| Temperature | 300 K | Simulates physiological temperature conditions. |

| Pressure | 1 atm (NPT ensemble) | Maintains constant pressure and temperature. |

| Primary Analysis | RMSD, RMSF, Hydrogen Bond Analysis | To assess stability, flexibility, and specific interactions. mdpi.com |

Computational Docking and Molecular Recognition Studies for Potential Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a small molecule like this compound might interact with a biological target, typically a protein receptor. This method is crucial in fields like drug design and chemical biology.

Given that this compound shares the 3-oxo-acyl chain with N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL), a key signaling molecule in Pseudomonas aeruginosa, it is plausible to hypothesize that it could interact with the same receptor, LasR. nih.gov Docking studies on β-keto ester analogues and various AHLs have provided detailed insights into the molecular recognition mechanisms of such receptors. mdpi.comnih.govresearchgate.net

In these studies, the protein target is prepared by removing water molecules and adding hydrogen atoms. The ligand's three-dimensional structure is generated and optimized. Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the protein's binding site, scoring them based on a function that approximates the binding free energy.

The results of docking studies typically reveal a predicted binding pose and a docking score, which indicates the strength of the interaction. For example, in studies of β-keto ester inhibitors of quorum sensing, docking calculations helped identify compounds with high affinity for the LasR and LuxS proteins. mdpi.comnih.gov The analysis of the best-docked poses highlights specific molecular interactions, such as:

Hydrogen Bonds: The carbonyl oxygens of the β-keto ester group are potential hydrogen bond acceptors.

Hydrophobic Interactions: The long dodecanoyl chain is expected to form extensive hydrophobic interactions within a corresponding nonpolar pocket of the receptor.

These interactions are critical for the specificity and stability of the ligand-receptor complex. For instance, docking of various AHLs into the SdiA receptor of Klebsiella pneumoniae revealed key hydrogen bond and hydrophobic contacts within the active site that are crucial for ligand recognition. researchgate.net Combining docking results with binding free energy calculations, such as MM-GBSA (Molecular Mechanics/Generalized Born Surface Area), can further refine the prediction of binding affinity. mdpi.com

Table 2: Illustrative Docking and Binding Energy Results for Structurally Similar Ligands with Quorum Sensing Receptors

| Compound Class | Target Protein | Docking Score (kcal/mol) | Predicted Key Interacting Residues |

| β-Keto Ester Analogue | LasR | -8.0 to -9.5 | Tyr-56, Trp-60, Ser-129 |

| β-Keto Ester Analogue | LuxS | -6.5 to -7.8 | Arg-39, Gly-40 |

| N-Acyl Homoserine Lactones | SdiA | -7.0 to -9.0 | Trp-84, Tyr-88, Asp-99 |

Note: The data in this table is illustrative and compiled from findings on analogous compounds to represent the type of results obtained from such studies. mdpi.comresearchgate.net

Biochemical Pathways and Natural Occurrence of Beta Keto Esters and Analogues

Proposed Biosynthetic Routes to Long-Chain Beta-Keto Esters in Biological Systems

The formation of long-chain β-keto esters such as ethyl 3-oxododecanoate (B1238196) is understood to be rooted in the fundamental metabolic pathways of fatty acid and polyketide synthesis. nih.govnih.gov These pathways, catalyzed by fatty acid synthase (FAS) and polyketide synthase (PKS) enzyme complexes, construct carbon chains through iterative cycles of condensation reactions. nih.govresearchgate.net

The process is initiated with a starter unit, commonly acetyl-CoA, which is elongated by the sequential addition of two-carbon units derived from malonyl-CoA. researchgate.net A key intermediate in each cycle of this chain elongation is a β-ketoacyl group attached to either an acyl carrier protein (ACP) or coenzyme A (CoA). nih.gov To form the 12-carbon backbone of ethyl 3-oxododecanoate, five such condensation cycles would be necessary.

The final step in producing the ethyl ester would involve a transesterification reaction, where the 3-oxododecanoyl group is transferred from its CoA or ACP carrier to an ethanol (B145695) molecule. libretexts.org While specific enzymes for this exact transesterification are not extensively characterized, alcohol acyltransferases (AATs) are known to catalyze the condensation of acyl-CoAs and alcohols to form a wide variety of esters. nih.gov The presence of ethanol can arise from various metabolic activities within the cell, including fermentation.

Enzymatic Transformations Involving Related Ketoacyl-CoA Intermediates in Metabolic Pathways

Ketoacyl-CoA intermediates are pivotal in several core metabolic processes, most notably the synthesis and degradation of fatty acids. In fatty acid synthesis, 3-ketoacyl-ACP intermediates undergo a series of reduction, dehydration, and further reduction steps to form a saturated acyl chain that is elongated by two carbons. nih.gov

Conversely, during the β-oxidation of fatty acids, a fatty acyl-CoA is oxidized to create a β-ketoacyl-CoA intermediate. nih.gov This intermediate is then cleaved by a thiolase enzyme, releasing acetyl-CoA and a fatty acyl-CoA that is two carbons shorter. nih.govontosight.ai Specifically, 3-oxododecanoyl-CoA is a direct intermediate in the β-oxidation of lauric acid (dodecanoic acid). nih.govnih.gov Enzymes such as 3-hydroxyacyl-CoA dehydrogenase catalyze the formation of the 3-ketoacyl-CoA intermediate from its corresponding 3-hydroxyacyl-CoA. hmdb.cagenome.jp The activity of these enzymes underscores the metabolic capacity within cells for the formation and processing of the 3-oxododecanoyl structure.

| Pathway | Role of Ketoacyl-CoA Intermediate | Key Enzymes |

| Fatty Acid Synthesis | Building block for chain elongation (as β-ketoacyl-ACP) | Fatty Acid Synthase (FAS), Polyketide Synthase (PKS) |

| Fatty Acid β-Oxidation | Intermediate for chain shortening | 3-hydroxyacyl-CoA dehydrogenase, 3-ketoacyl-CoA thiolase |

Detection and Isolation from Microbial Sources

Occurrence in Marine Bacterial Metabolites (e.g., Bacillus gottheilii extracts)

This compound has been identified as a secondary metabolite produced by marine bacteria. ekb.eg Notably, it has been isolated from culture extracts of the marine sediment bacterium Bacillus gottheilii. ekb.egbohrium.com The characterization and identification of this compound were accomplished using spectroscopic methods, including mass spectrometry and nuclear magnetic resonance (NMR). ekb.eg Bacillus species, frequently found in marine environments, are known producers of a wide array of bioactive secondary metabolites, including fatty acids and polyketides. researchgate.net

Biological Roles of Related Fatty Acid Esters in Biosurfactant Functionality

Fatty acid esters and related amphiphilic molecules play a crucial role as biosurfactants. nih.govtandfonline.com These microbial compounds possess both hydrophilic (water-attracting) and hydrophobic (water-repelling) moieties, which allows them to reduce surface and interfacial tension. tandfonline.comnih.gov This property is vital for a variety of microbial activities, including enhancing the bioavailability of hydrophobic substrates like hydrocarbons, which facilitates their uptake and degradation. nih.gov

Well-known examples of biosurfactants include the lipopeptide surfactin (B1297464) from Bacillus subtilis and glycolipids like rhamnolipids from Pseudomonas aeruginosa. mdpi.comresearchgate.net These molecules consist of a hydrophilic part (such as amino acids or sugars) and a hydrophobic fatty acid tail. nih.govmdpi.com The fatty acid component is essential for their surface-active properties. nih.gov The structural similarities suggest that long-chain fatty acid esters like this compound could exhibit comparable functionality, potentially aiding in processes like biofilm formation or nutrient acquisition for the producing organism.

| Biosurfactant Class | Producing Organism (Example) | Chemical Nature |

| Lipopeptides | Bacillus subtilis | Hydrophilic peptides linked to hydrophobic fatty acids. mdpi.com |

| Glycolipids | Pseudomonas aeruginosa | Hydrophilic sugars linked to hydrophobic fatty acids. researchgate.net |

| Phospholipids | Various bacteria | Lipids containing a phosphate (B84403) group. mdpi.com |

Advanced Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a fundamental tool for isolating Ethyl 3-oxododecanoate (B1238196) from reaction mixtures and determining its purity. The choice of technique depends on the compound's volatility and the specific analytical goal, such as monitoring a reaction or verifying the purity of the final product.

Gas Chromatography (GC) for Volatile Components

Gas chromatography is a powerful technique for analyzing volatile compounds like Ethyl 3-oxododecanoate. In the synthesis of this β-keto ester, GC is frequently employed to monitor the progress of the reaction. For instance, the reaction can be monitored using a capillary column, with a typical retention time of 5.7 minutes under specific temperature programming. sielc.com This allows chemists to track the consumption of starting materials and the formation of the product in near real-time.

Beyond reaction monitoring, GC is critical for assessing the purity of the final product. sielc.com Chiral gas chromatography has also been utilized in the analysis of related compounds. For example, after the enantioselective reduction of mthis compound to methyl 3-hydroxydodecanoate, chiral GC was used to determine the stereochemistry of the resulting alcohol, confirming the R configuration. biorxiv.org

Table 1: Example GC Parameters for this compound Analysis

| Parameter | Value | Source |

|---|---|---|

| Instrument | Gas Chromatograph/Mass Spectrometer | sielc.com |

| Column | HP-1 Capillary Column (0.2 mm × 12 m, 0.33μm film) | sielc.com |

| Temperature Program | 30 °C to 290 °C at a rate of 30 °C/min | sielc.com |

| Typical Retention Time | 5.7 minutes | sielc.com |

| Application | Reaction Monitoring & Purity Assessment | sielc.com |

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Components

For compounds that are non-volatile or thermally unstable, High-Performance Liquid Chromatography (HPLC) is the separation technique of choice. It is widely used for the quantification of reaction yields for compounds like this compound. In preparative applications, HPLC is essential for the purification of target compounds. For instance, in the isolation of a related natural product, purification was achieved using HPLC guided by the compound's mass. biorxiv.org

The enantiomeric excess of the products resulting from the asymmetric reduction of this compound can be determined by chiral HPLC analysis. ethz.chnih.gov For example, the enantiomeric excess of the resulting ethyl 3-hydroxydodecanoate can be determined using a chiral column, with specific mobile phases allowing for the separation of the different stereoisomers. ethz.chnih.gov Reverse-phase HPLC methods are common for analyzing β-keto esters and their derivatives, often using a C18 or similar column with a mobile phase consisting of acetonitrile (B52724) and water, sometimes with an acid modifier like formic or phosphoric acid. sielc.comsielc.com

Table 2: Representative HPLC Conditions for β-Keto Ester Analysis

| Parameter | Value | Source |

|---|---|---|

| Technique | Reverse-Phase HPLC | sielc.comsielc.com |

| Column | Newcrom R1 or Chiralcel OD-H | ethz.chsielc.com |

| Mobile Phase | Acetonitrile / Water mixture | sielc.comsielc.com |

| Modifier | Phosphoric acid or Formic acid (for MS compatibility) | sielc.comsielc.com |

| Detector | UV or Mass Spectrometry (MS) | sielc.com |

| Application | Purity analysis, quantification, chiral separations | ethz.ch |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable technique for rapid and efficient reaction monitoring in organic synthesis. oatext.comnih.govjfda-online.com Due to its simplicity, speed, and low cost, it is often the first choice for qualitatively tracking the progress of a reaction involving this compound. sielc.comoatext.com

In a typical application, a small aliquot of the reaction mixture is spotted onto a TLC plate coated with a stationary phase, most commonly silica (B1680970) gel. sielc.comacs.org The plate is then developed in a chamber with an appropriate solvent system (mobile phase). For β-keto esters like this compound, a common mobile phase is a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate (B1210297). sielc.com The separation is based on the differential affinity of the starting materials, intermediates, and the final product for the stationary and mobile phases. jfda-online.com Visualization of the separated spots is often achieved using UV light (254 nm) if the compounds are UV-active, or by staining with a chemical reagent, such as an acidic solution of p-anisaldehyde, followed by heating. sielc.com

Table 3: Typical TLC Parameters for Monitoring this compound Synthesis

| Parameter | Description | Source |

|---|---|---|

| Stationary Phase | Silica gel (glass plates, 0.25 mm thickness) | sielc.comacs.org |

| Mobile Phase | Hexane / Ethyl Acetate mixture | sielc.com |

| Visualization | UV light (254 nm) and/or p-anisaldehyde stain with heating | sielc.com |

| Application | Monitoring disappearance of reactants and appearance of product | sielc.comjfda-online.com |

Hyphenated Techniques for Comprehensive Characterization

To obtain unambiguous identification and quantification, chromatographic techniques are often coupled directly with spectrometric methods. These "hyphenated" techniques provide a wealth of structural and quantitative information from a single analysis.

GC-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone for the definitive identification and purity assessment of this compound. sielc.com As the separated components elute from the GC column, they enter the mass spectrometer, which serves as a highly specific and sensitive detector. The mass spectrometer provides the mass-to-charge ratio of the compound and its fragments, which constitutes a unique chemical fingerprint.

This technique was used to confirm the purity of this compound after synthesis, showing a purity of >99.9% by non-calibrated GC area ratio. sielc.com In other studies, GC-MS has been used to identify a diverse array of compounds in complex mixtures, including "Ethyl 12-oxododecanoate" (an isomer of the target compound) in extracts from marine bacteria. nih.gov The analysis provided a retention time of 22.14 minutes and confirmed its molecular formula and weight. nih.gov The combination of retention time from GC and the mass spectrum from MS provides a high degree of confidence in the identification of the analyte. nih.gov

Table 4: GC-MS Analysis Data for an Isomer (Ethyl 12-oxododecanoate)

| Parameter | Value | Source |

|---|---|---|

| Identified Compound | Ethyl 12-oxododecanoate | nih.gov |

| Retention Time (Rt) | 22.14 min | nih.gov |

| Molecular Formula | C₁₄H₂₆O₃ | nih.gov |

| Molecular Weight | 242.35 g/mol | nih.gov |

| Source of Sample | Ethyl acetate extract of Bacillus gottheilii MSB1 | nih.gov |

LC-Mass Spectrometry (LC-MS) for Complex Mixtures

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are invaluable for analyzing complex biological or environmental samples where compounds of interest may be present at low concentrations. researchgate.net While GC-MS is excellent for volatile compounds, LC-MS extends the analytical capability to non-volatile, polar, and thermally labile molecules. For β-keto acids and related metabolites in complex matrices like human plasma, LC-MS/MS provides the necessary selectivity and sensitivity for accurate quantification. nih.gov

The analysis of β-keto esters in complex mixtures can be challenging. For instance, the stability of the compound in the autosampler during a long sequence of analyses must be considered to prevent non-enzymatic degradation. acs.org To enhance detection sensitivity and specificity, a pre-column derivatization step is often employed. Keto acids can be converted to oxime derivatives, which can then be readily analyzed by LC-MS/MS in multiple reaction monitoring (MRM) mode, allowing for very low limits of detection. This approach is crucial for studying the metabolic fate of compounds like this compound or for detecting it in intricate biological systems. The rigorous characterization of structurally similar acyl-homoserine lactones by LC-MS/MS highlights the power of this technique in differentiating constitutional isomers, which is often not possible with less sophisticated methods. biorxiv.org

Table 5: General LC-MS/MS Strategy for Keto Acid Analysis in Complex Samples

| Step | Description | Rationale | Source |

|---|---|---|---|

| Sample Preparation | Protein precipitation or liquid-liquid extraction. | Removes interfering macromolecules from the biological matrix. | |